molecular formula C9H16O3 B1294678 4-Oxononanoic acid CAS No. 6064-52-4

4-Oxononanoic acid

Cat. No. B1294678
CAS RN: 6064-52-4
M. Wt: 172.22 g/mol
InChI Key: PRDIIROHTWNJDB-UHFFFAOYSA-N
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Patent
US04639461

Procedure details

The part (a) ester (1.0 g, 3.7 mmol) was treated with a solution of NaOH (1.5 g, 37.5 mmol) in water (15 ml). The heterogeneous mixture was heated under gentle reflux for 9 hours. After cooling, ether (20 ml) was added. The layers were separated. The aqueous layer was washed with ether (10 ml) and then acidified to pH 2 using concentrated HCl. The product was extracted into ether (3×20 ml). The ether extracts were washed with saturated NaCl solution, dried (MgSO4), and freed of solvent in vacuo leaving an oil which gradually solidified (345 mg). This was crystallized from petroleum ether to give title acid (189.9 mg, 30%) as colorless needles, m.p. 64°-66° C.
Name
ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]([C:11](=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])([CH2:7][C:8]([O-:10])=[O:9])C([O-])=O)C.[OH-].[Na+].CCOCC>O>[O:17]=[C:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][CH2:7][C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
ester
Quantity
1 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC(=O)[O-])C(CCCCC)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with ether (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (3×20 ml)
WASH
Type
WASH
Details
The ether extracts were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
leaving an oil which
CUSTOM
Type
CUSTOM
Details
This was crystallized from petroleum ether
CUSTOM
Type
CUSTOM
Details
to give title acid (189.9 mg, 30%) as colorless needles, m.p. 64°-66° C.

Outcomes

Product
Name
Type
Smiles
O=C(CCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.